5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines the structural features of isoxazole and thiadiazole. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α,β-acetylenic oximes to form isoxazoles, which can then be further functionalized . Another approach uses the cycloaddition of nitrile oxides with alkynes to form isoxazoles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of microwave irradiation to accelerate reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide: This compound shares the isoxazole moiety and has similar biological activities.
3β-(substituted phenyl)-2β-(3-substituted isoxazol-5-yl)tropanes: These compounds also contain the isoxazole ring and are used in the treatment of cocaine abuse.
Uniqueness
What sets 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine apart is its unique combination of the isoxazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6N4OS2 |
---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
5-(1,2-oxazol-5-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N4OS2/c7-5-9-10-6(13-5)12-3-4-1-2-8-11-4/h1-2H,3H2,(H2,7,9) |
InChI Key |
MSIOLFYSDXBHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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